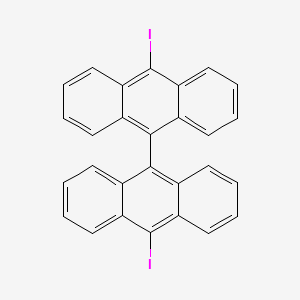
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid typically involves the polymerization of ethylene oxide followed by the introduction of a carboxylic acid group at one end of the polymer chain. The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the polymerization process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired molecular weight and structure of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These processes involve the use of large reactors where ethylene oxide is continuously fed and polymerized in the presence of a catalyst. The resulting polymer is then subjected to further chemical modifications to introduce the carboxylic acid group, resulting in the final product.
化学反応の分析
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
科学的研究の応用
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid involves its ability to interact with various molecular targets and pathways. The compound’s long polyethylene glycol chain allows it to form hydrogen bonds and interact with hydrophilic surfaces, enhancing the solubility and stability of the molecules it is attached to. This property is particularly useful in drug delivery systems, where the compound can improve the solubility and bioavailability of hydrophobic drugs.
類似化合物との比較
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid can be compared with other polyethylene glycol derivatives, such as:
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: This compound has a longer polyethylene glycol chain and is used in similar applications but may offer different solubility and stability properties.
The uniqueness of this compound lies in its specific chain length and functional group, which confer distinct properties and applications compared to other polyethylene glycol derivatives.
特性
CAS番号 |
477775-62-5 |
|---|---|
分子式 |
C23H46O11 |
分子量 |
498.6 g/mol |
IUPAC名 |
6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexanoic acid |
InChI |
InChI=1S/C23H46O11/c1-26-7-8-28-11-12-30-15-16-32-19-20-34-22-21-33-18-17-31-14-13-29-10-9-27-6-4-2-3-5-23(24)25/h2-22H2,1H3,(H,24,25) |
InChIキー |
FIIJHOIACANQKS-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
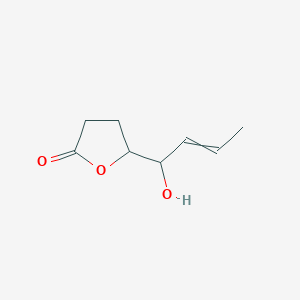
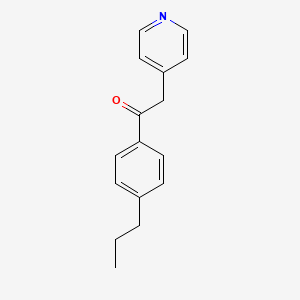
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
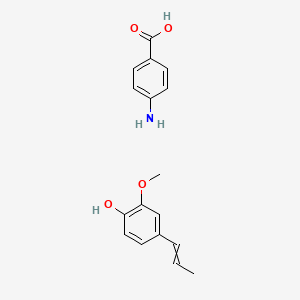
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)
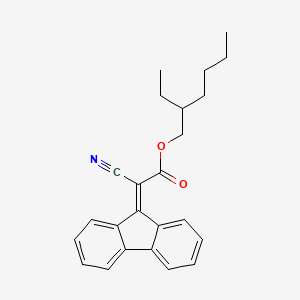



![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)

![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
